![molecular formula C23H26O8 B10767921 (1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)
(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17.beta.-hydroxy Wortmannin is a derivative of wortmannin, a furanosteroid metabolite originally isolated from the fungus Penicillium funiculosum. This compound is known for its potent inhibitory effects on phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), making it a valuable tool in cancer research and other scientific fields .
Preparation Methods
The synthesis of 17.beta.-hydroxy Wortmannin involves several steps, starting from wortmannin. The key step is the introduction of a hydroxyl group at the 17th position. This can be achieved through selective oxidation reactions.
Chemical Reactions Analysis
17.beta.-hydroxy Wortmannin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furanosteroid structure.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various hydroxylated and esterified derivatives .
Scientific Research Applications
17.beta.-hydroxy Wortmannin has a wide range of applications in scientific research:
Cancer Research: It is used to study the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival.
Cell Biology: The compound is used to investigate cellular processes such as autophagy and apoptosis.
Drug Development: Its inhibitory effects on PI3K and mTOR make it a candidate for developing new anticancer drugs.
Biochemistry: It serves as a tool to study enzyme inhibition and signal transduction pathways.
Mechanism of Action
17.beta.-hydroxy Wortmannin exerts its effects primarily by inhibiting PI3K and mTOR. It binds covalently to the active site of these enzymes, preventing their activity. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects autophagy by modulating the activity of the PIK3C3-beclin 1 complex .
Comparison with Similar Compounds
17.beta.-hydroxy Wortmannin is unique due to its specific hydroxylation at the 17th position, which enhances its inhibitory effects on PI3K and mTOR compared to wortmannin. Similar compounds include:
Wortmannin: The parent compound, less potent in PI3K inhibition.
LY294002: Another PI3K inhibitor, structurally different but functionally similar.
Rapamycin: An mTOR inhibitor, used in combination with PI3K inhibitors for enhanced effects.
Properties
Molecular Formula |
C23H26O8 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12?,13-,14+,15-,22+,23+/m1/s1 |
InChI Key |
XLJORQYAOTYVQS-KKHFITRHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H](CCC2C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)O)C |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


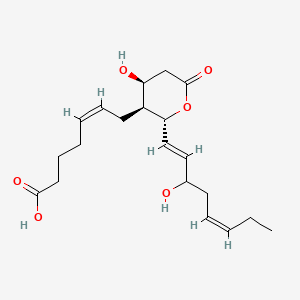


![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
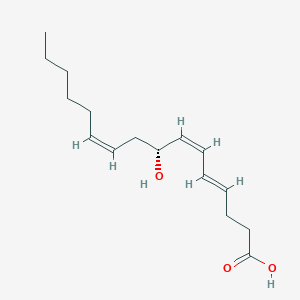
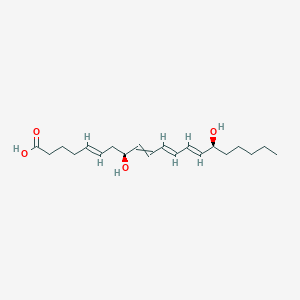
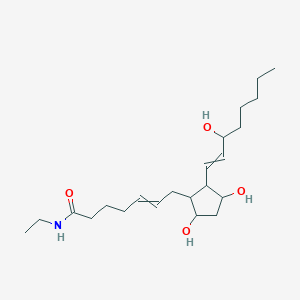



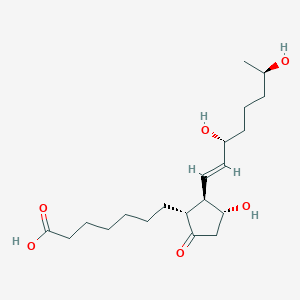


![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
